S(-)-WIN 55,212-3 mesylate salt

Übersicht

Beschreibung

(−)-WIN 55,212-3 is an aminoalkylindole derivative which acts as a competitive neutral antagonist of the human cannabinoid CB2 receptor, blocking both the stimulating action of CP 55,940 (pA2 = 6.1) and the inverse agonism of SR 144528 (pEC50 = 5.3). (−)-WIN 55,212-3 neither antagonizes nor mimics the effects of Δ9-THC on rat cerebellar membranes, which presumably express the CB1 receptor. (−)-WIN 55,212-3 also weakly antagonizes the melatonin MT1 and muscarinic M4 receptors but has no effect on several other G protein-coupled receptors.

(−)-WIN 55,212-3 is an aminoalkylindole derivative which acts as a competitive neutral antagonist of the human cannabinoid CB2 receptor, blocking both the stimulating action of CP 55,940 (pA2 = 6.1) and the inverse agonism of SR 144528 (pEC50 = 5.3). (−)-WIN 55,212-3 neither antagonizes nor mimics the effects of Δ (−)-WIN 55,212-3 also weakly antagonizes the melatonin MT1 and muscarinic M4 receptors but has no effect on several other G protein-coupled receptors.

Wissenschaftliche Forschungsanwendungen

Enhancing Anticonvulsant Action

S(-)-WIN 55,212-3 mesylate salt has been studied for its potential in enhancing the protective action of various antiepileptic drugs. Notably, it showed significant enhancement of the anticonvulsant action of drugs like carbamazepine, phenytoin, phenobarbital, and valproate in seizure models in mice (Luszczki et al., 2011). Additionally, in other studies, WIN 55,212-2 mesylate was found to elevate the threshold for maximal electroshock-induced seizures, suggesting its anticonvulsant properties (Łuszczki et al., 2009).

Synergistic Interactions in Pain Management

The compound has also been investigated for its interaction with other drugs in pain management. For example, it demonstrated synergistic interaction with pregabalin in the mouse model of acute thermal pain, which could be beneficial for pain relief in clinical settings (Luszczki & Magdalena Florek-Łuszczki, 2012).

Salt Form Selection and Characterization

Regarding its salt form, studies have shown that the choice of salt form can significantly influence the stability and efficacy of pharmaceuticals. For instance, the mesylate salt form of LY333531, a protein kinase C(beta) inhibitor, was selected for clinical evaluation based on its solubility, bioavailability, and physical stability (Engel et al., 2000).

Drug Delivery and Absorption

The intranasal absorption of R‐(+)‐WIN 55,212‐2 mesylate was studied, showing that the compound can be effectively delivered via the nasal route with rapid absorption and improved bioavailability using certain formulations (Agu et al., 2006).

Implications in Pharmaceutical Development

Moreover, the mesylate salt of BMS-480188, a weak base, was developed to improve solubility, demonstrating the importance of salt form and excipient properties in enhancing oral bioavailability (Gu et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of S(-)-WIN 55,212-3 mesylate salt are the copper-dependent amine oxidases (CuAOs) and flavin-containing polyamine oxidases (PAOs), which are involved in polyamine (PA) catabolic processes .

Mode of Action

This compound interacts with its targets, CuAOs and PAOs, to catalyze polyamines in a terminal catabolic pathway . This interaction results in significant changes in the biochemical processes within the cell.

Biochemical Pathways

The compound affects the polyamine catabolic pathway. In this pathway, polyamines are oxidized by CuAOs and PAOs, leading to the production of H2O2 . This process is part of a complex signaling network activated in response to various environmental changes .

Result of Action

The action of this compound leads to the modulation of polyamine levels in response to stress, often accompanied by changes in the expression levels of genes involved in polyamine biosynthesis . This modulation is considered a stress-induced response with a protective role .

Action Environment

Environmental factors such as temperature, water availability, and radiation can influence the action, efficacy, and stability of this compound . For instance, plants can acquire tolerance to certain stresses by acclimatizing during less severe stress periods .

Biochemische Analyse

Biochemical Properties

S(-)-WIN 55,212-3 mesylate salt plays a significant role in biochemical reactions by interacting with cannabinoid receptors, primarily CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids. This interaction leads to the modulation of neurotransmitter release, which can influence pain perception, mood, and appetite. Additionally, this compound has been shown to interact with G-protein coupled receptors, leading to the activation of intracellular signaling pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to protect against excitotoxicity and oxidative stress, which are common features of neurodegenerative diseases. The compound influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell survival and apoptosis. Furthermore, this compound affects gene expression by modulating transcription factors like NF-κB, which is involved in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors. This binding leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP). The reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA), which is involved in various cellular processes. Additionally, the compound can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to desensitization of cannabinoid receptors, resulting in reduced efficacy over time. This desensitization is often reversible upon discontinuation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to produce analgesic and anti-inflammatory effects without significant adverse effects. At higher doses, it can lead to toxicity, including symptoms such as hypothermia, bradycardia, and motor impairment. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and adverse effects become more pronounced .

Metabolic Pathways

This compound is metabolized primarily in the liver through oxidative pathways. The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion via the kidneys. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound. The metabolic pathways can influence the compound’s bioavailability and duration of action .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as P-glycoprotein may influence the distribution and accumulation of this compound in various tissues .

Subcellular Localization

This compound is primarily localized in the cell membrane, where it interacts with cannabinoid receptors. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors. Post-translational modifications, such as phosphorylation, can affect the compound’s targeting and localization within specific cellular compartments .

Eigenschaften

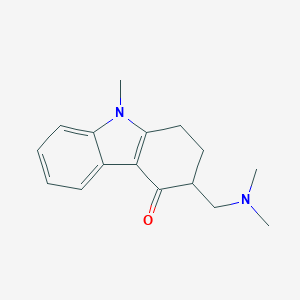

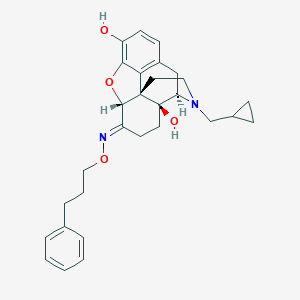

IUPAC Name |

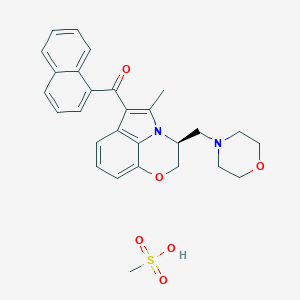

methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGCSTPOPBJYSX-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C3N1[C@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469448 | |

| Record name | S(-)-WIN 55,212-3 mesylate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131543-25-4 | |

| Record name | S(-)-WIN 55,212-3 mesylate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)